molecular formula C12H13Cl2NO4 B8291631 Methyl-2-(3,5-dichlorophenylamino)-3-methoxycarbonylpropionate

Methyl-2-(3,5-dichlorophenylamino)-3-methoxycarbonylpropionate

Cat. No. B8291631
M. Wt: 306.14 g/mol
InChI Key: KPIIYTXTXNVJFI-UHFFFAOYSA-N
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Patent
US05231102

Procedure details

3,5-Dichloroaniline (104 g) and dimethylacetylene dicarboxylate (79 ml) were dissolved in dry methanol (100 ml) and heated under reflux for 14 h. On cooling a yellow solid crystallised out and this was collected by filtration. The mother liquors were concentrated in vacuo to leave a residue from which a second crop of product was obtained by recrystallisation from diethyl ether/60-80 petrol. The combined crops of material weighed 167.5 g (after drying at 40° C. under a pressure of 20 mmHg for 18 h). A portion of this material (105 g) was dissolved in ethyl acetate (1000 ml) and hydrogenated at 50 psi over 10% palladium on carbon catalyst (4 g) for 40 h. The catalyst was removed by filtration and the solvent evaporated under vacuum to leave a residue which was recrystallised from diethyl ether/hexane to give the title compound as a white crystalline solid (84.8 g, m.p. 66°-67° C.); δ (360 MHz, CDCl3 ) 2.88 (2H, m, CHBHC), 3.71 (3H, s, CH3), 3.78 (3H, s, CH3), 4.36 (1H, t, J=5.4 Hz, CHACHBHC), 4.71 (1H, br, s, NH), 6.51 (2H, d, J=1.8 Hz, 2-H and 6-H), 6.73 (1H, t, J=1.8 Hz, 4-H); m/e 305 (M+), 246 (100%, M-CO2CH2); Found C, 47.14; H, 4.27; N, 4.56. C12H13Cl2NO4 requires C, 47.08; H, 4.28; N, 4.58%.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:9])[CH:8]=1)[NH2:5].[CH3:10][O:11][C:12]([C:14]#[C:15][C:16]([O:18][CH3:19])=[O:17])=[O:13].C(OCC)C>CO>[CH3:10][O:11][C:12](=[O:13])[CH:14]([NH:5][C:4]1[CH:3]=[C:2]([Cl:1])[CH:8]=[C:7]([Cl:9])[CH:6]=1)[CH2:15][C:16]([O:18][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
104 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)Cl
Name
Quantity
79 mL
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling a yellow solid
CUSTOM
Type
CUSTOM
Details
crystallised out and
FILTRATION
Type
FILTRATION
Details
this was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquors were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a residue from which a second crop of product
CUSTOM
Type
CUSTOM
Details
after drying at 40° C. under a pressure of 20 mmHg for 18 h)
Duration
18 h
DISSOLUTION
Type
DISSOLUTION
Details
A portion of this material (105 g) was dissolved in ethyl acetate (1000 ml) and hydrogenated at 50 psi over 10% palladium on carbon catalyst (4 g) for 40 h
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a residue which
CUSTOM
Type
CUSTOM
Details
was recrystallised from diethyl ether/hexane

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC(=O)OC)NC1=CC(=CC(=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 84.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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